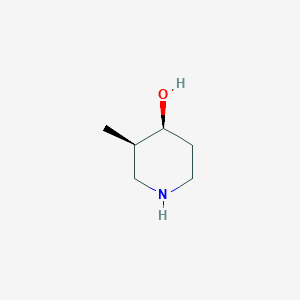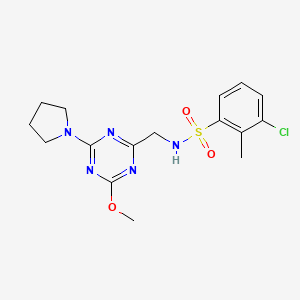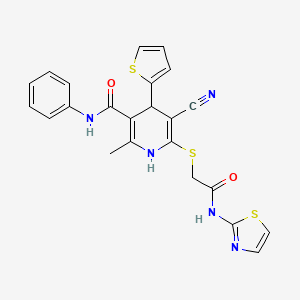
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxonicotinonitrile.
Reduction: Formation of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-aminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could bind to a receptor and block its activity, thereby modulating a biological pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-6-phenyl-2-hydroxynicotinonitrile
- 4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile
Uniqueness
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile is unique due to the specific arrangement of chlorine atoms and the presence of both hydroxyl and nitrile functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-12-4-1-10(2-5-12)13-8-17(23-18(24)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWPTTXRVDXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)



![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)

![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)

![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
